{[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
Acetic acid, 2-[[5-(2-chlorophenyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- is a complex organic compound that features a triazole ring, a chlorophenyl group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[5-(2-chlorophenyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and allyl groups via substitution reactions. The final step often involves the esterification of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[5-(2-chlorophenyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Acetic acid, 2-[[5-(2-chlorophenyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid, 2-[[5-(2-chlorophenyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the chlorophenyl group can participate in hydrophobic interactions. The allyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-chlorophenyl ester: Similar in structure but lacks the triazole and allyl groups.
Indole-3-acetic acid: Contains an indole ring instead of a triazole ring and has different biological activities.
Uniqueness
The uniqueness of acetic acid, 2-[[5-(2-chlorophenyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, chlorophenyl group, and allyl group makes it a versatile compound for various applications.
Properties
CAS No. |
18199-83-2 |
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Molecular Formula |
C13H12ClN3O2S |
Molecular Weight |
309.77 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C13H12ClN3O2S/c1-2-7-17-12(9-5-3-4-6-10(9)14)15-16-13(17)20-8-11(18)19/h2-6H,1,7-8H2,(H,18,19) |
InChI Key |
PLTGRLYAAVIJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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